4-Fluoro-5-methylisoxazol-3(2H)-one
Description
Significance of Heterocyclic Fluorinated Compounds in Chemical Science
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are ubiquitous in nature and synthetic chemistry. tandfonline.com Their diverse structures and properties make them essential components of many biologically active molecules. tandfonline.com The introduction of fluorine, the most electronegative element, into these heterocyclic scaffolds can dramatically alter their physicochemical properties. frontiersin.org This strategic incorporation, known as fluorination, can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. tandfonline.comnih.gov Consequently, fluorinated heterocyclic compounds are increasingly prevalent in pharmaceuticals, with over 20% of all drugs on the market containing fluorine. rsc.org The C-F bond's high strength and the minimal steric size of the fluorine atom contribute to these desirable effects. tandfonline.com The unique properties imparted by fluorine have made its inclusion a key strategy in the design of new and improved therapeutic agents. nih.gov
Evolution of Isoxazolone Chemistry: A Historical Perspective in Academic Inquiry
The isoxazole (B147169) ring system, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, has been a subject of chemical research for over a century. nih.gov The first synthesis of the parent compound, isoxazole, was achieved in 1903. nih.gov Since then, the field of isoxazole chemistry has expanded significantly, with the development of numerous synthetic methodologies. capes.gov.br These methods include 1,3-dipolar cycloadditions of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org Isoxazolones, a class of isoxazole derivatives featuring a carbonyl group, have also garnered considerable attention due to their diverse biological activities. bohrium.com Research into isoxazolone chemistry has led to the discovery of compounds with a wide range of applications, including their use as anti-inflammatory agents and in the development of novel therapeutics. nih.govnih.gov
Positioning of 4-Fluoro-5-methylisoxazol-3(2H)-one within Current Research Frontiers
This compound sits (B43327) at the intersection of two important areas of chemical research: fluorinated heterocycles and isoxazolone chemistry. The presence of a fluorine atom at the 4-position of the isoxazolone ring is a key feature that distinguishes this compound and makes it a subject of interest for contemporary research. The introduction of fluorine into the isoxazolone scaffold can lead to unique chemical reactivity and biological properties. researchgate.net Current research in this area often focuses on the synthesis of novel fluorinated isoxazolone derivatives and the evaluation of their potential applications. researchgate.net The study of such compounds contributes to a deeper understanding of structure-activity relationships and the impact of fluorination on molecular properties.
Overview of Key Research Areas Pertaining to this compound
While specific research on this compound is not extensively documented in publicly available literature, research on analogous fluorinated isoxazole and isoxazolone structures points to several key areas of investigation. A primary focus is the development of efficient synthetic routes to access these molecules. nih.gov Another significant area is the exploration of their chemical reactivity, including their use as building blocks for the synthesis of more complex molecules. nih.gov Furthermore, given the broad biological activities of isoxazolones, there is considerable interest in evaluating the pharmacological potential of their fluorinated derivatives. nih.govnih.gov This includes screening for activities such as anticancer and anti-inflammatory effects. rsc.org The unique spectroscopic properties of fluorinated compounds also make them valuable probes in various chemical and biological studies. nih.gov
Properties
CAS No. |
131573-78-9 |
|---|---|
Molecular Formula |
C4H4FNO2 |
Molecular Weight |
117.08 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H4FNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
InChI Key |
LWDJOADQGRUILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 5 Methylisoxazol 3 2h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Fluoro-5-methylisoxazol-3(2H)-one by mapping the chemical environments of its constituent nuclei.
Elucidation of Proton and Carbon Environments (¹H, ¹³C NMR)
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The molecule contains four carbon atoms in unique environments: the methyl carbon, the C4 and C5 carbons of the isoxazole (B147169) ring, and the carbonyl carbon (C3). The carbonyl carbon is expected to appear significantly downfield due to the deshielding effect of the double-bonded oxygen. The C4 carbon, being directly attached to the electronegative fluorine atom, would show a characteristic splitting pattern due to C-F coupling. The C5 carbon, bonded to the methyl group, and the methyl carbon itself would appear at distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (CH₃) | ~2.0-2.5 | d (doublet) | Coupling with ¹⁹F |
| ¹H (NH) | Variable | br s (broad singlet) | Dependent on solvent and concentration |
| ¹³C (C=O) | ~160-170 | d (doublet) | Coupling with ¹⁹F |
| ¹³C (C-F) | ~140-150 | d (doublet) | Large one-bond C-F coupling |
| ¹³C (C-CH₃) | ~100-110 | d (doublet) | Coupling with ¹⁹F |
| ¹³C (CH₃) | ~10-20 | q (quartet) | Coupling with ¹⁹F |
Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis
¹⁹F NMR spectroscopy is crucial for directly observing the fluorine atom. A single resonance is expected for the C4-F fluorine. The chemical shift of this signal provides insight into the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (on the methyl group) and carbons (C3, C4, C5, and the methyl carbon) would be observed, providing definitive evidence for the fluorine's position in the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are employed to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, though in this simple molecule, its primary use would be to confirm the lack of H-H coupling, apart from potential long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, definitively assigning the proton signal of the methyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) is key to piecing together the molecular skeleton. It would reveal correlations between protons and carbons that are two or three bonds apart. Expected correlations include the methyl protons to C4 and C5, and the NH proton to C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on through-space proximity of atoms, for instance, between the methyl group protons and the N-H proton, helping to confirm the geometry of the molecule.
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, allowing for the identification of functional groups. The IR spectrum would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the lactam ring, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200 cm⁻¹. The C=C and C=N stretching vibrations of the isoxazole ring would be found in the 1500-1650 cm⁻¹ region. A characteristic C-F stretching vibration would also be present, typically in the 1000-1200 cm⁻¹ range.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | ~3200 |
| C=O | Stretch | ~1700-1750 |
| C=N/C=C | Stretch | ~1500-1650 |
| C-F | Stretch | ~1000-1200 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of 117.0277, confirming the molecular formula C4H4FNO2. Analysis of the fragmentation pattern can also provide structural information, such as the loss of CO or the methyl group.
X-ray Diffraction Studies for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
A detailed description of the crystal packing, including the crystal system, space group, and unit cell dimensions, is not possible without experimental crystallographic data. Similarly, an analysis of the intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, which govern the three-dimensional arrangement of molecules in the crystal lattice, cannot be performed.
Conformational Analysis in the Crystalline State
Without a solved crystal structure, the conformation of this compound in the solid state remains undetermined. This includes critical parameters such as the planarity of the isoxazole ring, the orientation of the methyl and fluoro substituents, and the specific bond lengths and angles of the molecule within a crystal lattice.
Reactivity and Mechanistic Investigations of 4 Fluoro 5 Methylisoxazol 3 2h One
Electrophilic Aromatic Substitution Reactions of the Isoxazolone Ring
The isoxazolone ring, while heterocyclic, can undergo reactions analogous to electrophilic aromatic substitution, although its reactivity is significantly influenced by the substituents present. The electron-withdrawing nature of the carbonyl group and the nitrogen-oxygen bond generally deactivates the ring towards electrophilic attack compared to benzene. However, the methyl group at the C5 position is an activating group and would be expected to direct electrophiles to the C4 position. Conversely, the fluorine atom at C4 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director in traditional aromatic systems. In the context of the isoxazolone ring, its influence is more complex.
Given the substitution pattern of 4-Fluoro-5-methylisoxazol-3(2H)-one, electrophilic substitution at the vacant C5 position is unlikely due to the presence of the methyl group. Substitution at the nitrogen atom is a more probable event, depending on the nature of the electrophile and reaction conditions.
Nucleophilic Attack and Ring-Opening Pathways
The isoxazolone ring is susceptible to nucleophilic attack, often leading to ring-opening. The most electrophilic centers in this compound are the carbonyl carbon (C3) and the C5 position. Nucleophilic attack at the carbonyl carbon can initiate ring cleavage.
Studies on related isoxazolones have shown that treatment with various nucleophiles can lead to a variety of products. For instance, reactions with amines or hydrazines can result in ring transformation products, such as pyrazolones or other heterocyclic systems. The reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine (B178648) hydrate, for example, results in α-pyrone ring opening followed by ring closure to form a pyrazolone. researchgate.net A similar pathway could be envisioned for this compound.
Furthermore, the fluorine atom at the C4 position can potentially act as a leaving group in nucleophilic substitution reactions, particularly with strong nucleophiles. However, the strength of the C-F bond makes this less favorable than attack at other sites unless the reaction is driven by significant electronic activation.
Cycloaddition Reactions Involving the Isoxazolone Moiety
The double bond within the isoxazolone ring can participate in cycloaddition reactions. The isoxazolone can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a dipolarophile in 1,3-dipolar cycloadditions. The success and regioselectivity of these reactions are highly dependent on the electronic nature of the reaction partners. libretexts.orgnih.gov
For this compound, the electron-withdrawing nature of the carbonyl group and the fluorine atom would enhance its reactivity as a dienophile or dipolarophile towards electron-rich dienes or dipoles. For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have been shown to furnish cyclohepta[b]indoles. uchicago.edu While a different system, it highlights the potential for cycloadditions involving heterocyclic systems.
Rearrangement Reactions and Isomerization Pathways
Isoxazolone rings can undergo various rearrangement reactions, often initiated by heat, light, or chemical reagents. These rearrangements can lead to the formation of different heterocyclic systems or acyclic products. For instance, the Boulton-Katritzky rearrangement is a well-known transformation of 1,2,4-oxadiazoles, which can be conceptually related to isoxazolone rearrangements. niscpr.res.in
In the case of this compound, the presence of the fluorine and methyl substituents would influence the stability of any intermediates formed during a rearrangement, thereby dictating the reaction pathway and the final products. For example, five-to-six membered ring-rearrangements have been observed in the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazines. niscpr.res.in
Influence of Fluorine and Methyl Substituents on Reaction Selectivity and Rate
The fluorine and methyl substituents at the C4 and C5 positions, respectively, have a profound impact on the reactivity of the isoxazolone ring.
Fluorine at C4:
Inductive Effect: The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and makes adjacent carbons more susceptible to nucleophilic attack.
Mesomeric Effect: Fluorine can also exert a weak electron-donating mesomeric effect (+M) through its lone pairs, but this is generally outweighed by its inductive effect.
Leaving Group Ability: While the C-F bond is strong, fluorine can act as a leaving group in some nucleophilic aromatic substitution reactions, particularly when the ring is activated by other electron-withdrawing groups. nih.gov
Methyl at C5:
Inductive and Hyperconjugative Effects: The methyl group is electron-donating through both inductive (+I) and hyperconjugative effects. This increases the electron density of the ring, making it more susceptible to electrophilic attack.
Steric Effects: The methyl group can sterically hinder the approach of reagents to the C5 and adjacent positions.
The combination of the electron-withdrawing fluorine and the electron-donating methyl group creates a complex electronic environment within the isoxazolone ring, leading to specific regioselectivity in various reactions.
Catalytic Transformations Utilizing this compound as a Substrate
While specific catalytic transformations of this compound are not widely reported, the isoxazolone scaffold is often synthesized using catalytic methods. Three-component cyclocondensation reactions of aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters are commonly employed, often with the use of a catalyst. mdpi.com
Given its structure, this compound could serve as a substrate in various catalytic reactions. For example, catalytic hydrogenation could lead to the reduction of the double bond or ring opening. Transition metal-catalyzed cross-coupling reactions could potentially be used to introduce new substituents at the C4 position, assuming the fluorine can be displaced under certain catalytic conditions. The development of organic photoredox catalysis has also opened new avenues for the synthesis and transformation of such heterocyclic compounds.
Tautomeric Equilibrium and Interconversion Studies of 4 Fluoro 5 Methylisoxazol 3 2h One
Keto-Enol Tautomerism in Isoxazol-3(2H)-one Systems
In principle, 4-Fluoro-5-methylisoxazol-3(2H)-one can exist in multiple tautomeric forms, primarily through keto-enol tautomerism. The isoxazol-3(2H)-one ring system contains an amide-like linkage (a lactam), which can potentially exhibit tautomerism to form a hydroxylated iso-xazole species (the enol form). The presence of the fluorine atom at the 4-position and the methyl group at the 5-position would influence the relative stability of these tautomers through electronic and steric effects. However, without experimental or theoretical data, the position of this equilibrium for this compound remains speculative.
Experimental Determination of Tautomeric Ratios
The determination of tautomeric ratios is typically achieved through experimental techniques that can distinguish between the different structural forms in solution or the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra, researchers can identify the different tautomers present in a sample and quantify their relative amounts. The choice of solvent is critical, as it can significantly influence the tautomeric equilibrium. Studies on other heterocyclic compounds have shown that solvents of varying polarity and hydrogen-bonding capability can stabilize one tautomer over another. For this compound, such studies would provide invaluable insight into its structural dynamics.
UV-Vis spectrophotometry is another common method used to study tautomeric equilibria. The different tautomers of a compound typically have distinct electronic structures and, therefore, absorb light at different wavelengths. By observing the absorption spectra in various solvents and at different pH values, it is often possible to identify the absorption bands corresponding to each tautomer and use their intensities to calculate the equilibrium constant.
Influence of Solvent Polarity and pH on Tautomeric Equilibria
The relative stability of tautomers can be profoundly affected by the surrounding chemical environment.
Solvent Polarity: Polar solvents may preferentially stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. Conversely, nonpolar solvents would favor the less polar form. For instance, the keto form of a lactam is generally more polar than its enol counterpart.
pH: The pH of the medium can also play a crucial role, especially for compounds with acidic or basic functional groups. Changes in pH can lead to the protonation or deprotonation of the molecule, thereby shifting the tautomeric equilibrium. For isoxazol-3(2H)-ones, the acidity of the N-H proton and the potential for protonation of the carbonyl oxygen are key factors.
Kinetic Studies of Tautomeric Interconversion Rates
The rate at which tautomers interconvert is another important aspect of their chemistry. Techniques such as temperature-dependent NMR spectroscopy (dynamic NMR) can be used to study the kinetics of this process. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy and other kinetic parameters for the interconversion. Such studies would reveal the energy barrier separating the tautomers of this compound.
Computational and Theoretical Studies of 4 Fluoro 5 Methylisoxazol 3 2h One
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic and electronic levels. These methods would be crucial in understanding the characteristics of 4-Fluoro-5-methylisoxazol-3(2H)-one.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a wide range of chemical systems. For this compound, DFT calculations, likely employing functionals such as B3LYP and basis sets like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.
Furthermore, DFT is instrumental in exploring the electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Additionally, the calculation of the molecular electrostatic potential (MEP) surface would visually represent the charge distribution, highlighting electron-rich and electron-poor regions of the molecule.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be invaluable for its characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). The calculated shifts, when compared to experimental data, can confirm the proposed molecular structure. Theoretical NMR data for analogous heterocyclic compounds have shown good correlation with experimental values, aiding in the correct assignment of signals.
IR Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical IR spectrum. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Analysis of Tautomeric Stability and Interconversion Barriers
Tautomerism is a common phenomenon in heterocyclic compounds, and isoxazol-3(2H)-ones can exist in different tautomeric forms. For this compound, potential tautomers could include the keto (3(2H)-one), enol (3-hydroxyisoxazole), and other forms arising from proton migration.
Energy Landscapes and Transition State Analysis
Computational methods would be used to explore the potential energy surface of the different tautomers of this compound. By calculating the relative energies of each tautomer, the most stable form in the gas phase can be identified. Furthermore, the energy barriers for the interconversion between these tautomers would be determined by locating the transition state structures. The height of these barriers provides insight into the kinetics of the tautomerization process. Studies on similar isoxazolone systems have shown that the relative stability of tautomers can be significantly influenced by the nature and position of substituents.
Solvation Models for Simulating Environmental Effects
The stability of tautomers can be highly dependent on the surrounding environment. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on tautomeric equilibria. These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations within these models, it is possible to predict how the presence of a solvent will shift the equilibrium between the tautomers of this compound. For instance, polar solvents often stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding.
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. acs.org It helps in understanding a molecule's physicochemical properties and predicting its reactive behavior. wikipedia.org The MESP surface map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values.
Typically, regions of negative electrostatic potential, colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. acs.orgwikipedia.org Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. wikipedia.org Green areas represent neutral or zero potential regions. wikipedia.org
For a molecule like this compound, an MESP analysis would be expected to show a significant negative potential around the electronegative oxygen and fluorine atoms, as well as the nitrogen atom of the isoxazole (B147169) ring. These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. The hydrogen atoms of the methyl group would likely exhibit a positive potential, indicating them as potential sites for interaction with nucleophiles.
Hypothetical MESP Data for this compound:
| Atomic Site | Predicted Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen (O) | Highly Negative | Electrophilic Attack / H-bond Acceptor |
| Fluorine (F) | Negative | Electrophilic Attack / H-bond Acceptor |
| Ring Nitrogen (N) | Negative | Electrophilic Attack / H-bond Acceptor |
| Methyl Hydrogens (H) | Positive | Nucleophilic Attack |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., Fukui functions)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. numberanalytics.comlibretexts.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. slideshare.netresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile. slideshare.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. libretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can quantify a molecule's reactivity. These include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (IP - EA) / 2 ).
Electronegativity (χ): The ability to attract electrons ( (IP + EA) / 2 ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ2 / 2η ).
Fukui functions are another tool within density functional theory (DFT) that can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, FMO analysis would identify the specific atoms that contribute most to the HOMO and LUMO, thereby predicting the sites of nucleophilic and electrophilic character, respectively.
Hypothetical FMO Data Table for this compound:
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| EHOMO | - | Energy of the highest occupied molecular orbital |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Ionization Potential (IP) | - | Ease of electron donation |
| Electron Affinity (EA) | - | Ease of electron acceptance |
| Chemical Hardness (η) | - | Molecular stability |
| Electrophilicity Index (ω) | - | Propensity to act as an electrophile |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. acs.orgacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility, dynamics, and thermodynamic properties of a molecule. acs.orgacs.org
For a relatively small molecule like this compound, MD simulations could be employed to:
Explore Conformational Space: Identify the most stable conformations and the energy barriers between them.
Analyze Vibrational Motions: Understand the dynamics of bond stretching, angle bending, and torsional rotations.
Simulate Solvent Effects: Study how the molecule behaves in different solvent environments and analyze its solvation structure.
Study Intermolecular Interactions: In studies involving multiple molecules, MD can simulate how they interact, aggregate, or bind to a target protein. acs.orgacs.org
The results of MD simulations are often analyzed through various metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize interactions with other molecules.
Applications in Advanced Organic Synthesis: 4 Fluoro 5 Methylisoxazol 3 2h One As a Synthon
Role as a Versatile Heterocyclic Building Block
There is a lack of specific published research demonstrating the role of 4-Fluoro-5-methylisoxazol-3(2H)-one as a versatile heterocyclic building block. While fluorinated heterocycles are highly sought after in drug discovery, the synthetic utility of this particular isoxazolone has not been detailed in the available literature.
Use in the Construction of Complex Molecular Architectures
No specific examples or research findings could be identified that describe the application of this compound in the construction of complex molecular architectures.
Integration into Fused Ring Systems and Spiro Compounds
The scientific literature does not provide specific methods or examples for the integration of this compound into fused ring systems or spiro compounds. While the reactivity of the isoxazole (B147169) ring can, in principle, be exploited for such transformations, dedicated studies on this compound are absent.
Precursor for Other Nitrogen and Oxygen-Containing Heterocycles
There is no available data detailing the use of this compound as a precursor for the synthesis of other specific nitrogen and oxygen-containing heterocycles. The potential for ring-opening and rearrangement reactions, characteristic of some isoxazole systems, has not been explored for this fluorinated derivative.
Chemo-, Regio-, and Stereoselective Functionalization Strategies
While general principles of chemo-, regio-, and stereoselective functionalization are well-established for the isoxazole class of heterocycles, specific strategies tailored to or demonstrated on this compound are not described in the current body of scientific literature. The interplay between the fluorine substituent, the methyl group, and the isoxazolone core in directing selective transformations remains an uninvestigated area.
Mechanistic Biological Studies and Molecular Target Identification of Fluoroisoxazolones
Investigation of Molecular Interaction Mechanisms with Biological Targets
The biological activity of small molecules like fluoroisoxazolones is underpinned by their specific interactions with macromolecular targets such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for drug discovery and development.
Enzyme Inhibition Kinetics and Mechanism (e.g., Carbonic Anhydrase, MET kinase)
Enzyme inhibition is a common mechanism of action for many therapeutic agents. The study of enzyme kinetics helps to elucidate how a compound affects an enzyme's catalytic activity. youtube.com
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various sulfonamide-based inhibitors have been developed for different CA isoforms. nih.gov Research on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides has shown that fluorinated compounds can exhibit potent, nanomolar-range inhibition of several human CA isozymes (I, II, VII, XII, and XIII). nih.gov The high affinity of these fluorinated inhibitors is attributed to favorable interactions within the enzyme's active site. nih.gov Although not directly involving an isoxazolone, this highlights the significant role fluorine can play in enhancing binding potency to carbonic anhydrase.
MET Kinase: The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that has become a key target in oncology. nih.gov The development of small molecule inhibitors for MET is an active area of research. nih.govacs.org For instance, a novel naphthyridinone scaffold has been shown to have nanomolar inhibition of MET kinase activity. acs.org While the specific kinetics for "4-Fluoro-5-methylisoxazol-3(2H)-one" are not documented, related heterocyclic compounds demonstrate the potential for potent kinase inhibition. The general mechanisms of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. youtube.comlibretexts.org
Table 1: Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | No change | Increases |
| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. libretexts.org | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. libretexts.org | Decreases | Decreases |
Receptor Binding Studies (e.g., AMPA receptors)
Receptors are another major class of drug targets. Binding studies are essential to determine the affinity and selectivity of a compound for its receptor.
AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system. nih.gov The isoxazole (B147169) moiety is a key structural feature of AMPA itself, highlighting the relevance of this scaffold for interacting with these receptors. Studies on the ligand-binding domain of the GluR2 subunit of the AMPA receptor have revealed that agonists induce conformational changes, leading to channel activation. nih.govnih.gov The binding of ligands can be characterized by their dissociation constant (Kd), with lower values indicating higher affinity. For example, [3H]AMPA binding to solubilized rat brain receptors showed a high affinity with a Kd value in the nanomolar range. emory.edu While the specific binding properties of "this compound" to AMPA receptors are not available, its structural similarity to AMPA suggests potential interactions that would need to be experimentally verified.
Protein–Ligand Interaction Analysis (e.g., X-ray co-crystallography, molecular docking)
To visualize and understand the precise interactions between a compound and its protein target, techniques like X-ray co-crystallography and molecular docking are employed.
X-ray Co-crystallography: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. For example, the co-crystal structure of a naphthyridinone inhibitor with MET kinase revealed a U-shaped binding mode, confirming the inhibitor's intended interaction with the enzyme's active site. acs.org Similarly, crystal structures of fluorinated benzenesulfonamides in complex with carbonic anhydrase isoforms have elucidated the specific interactions responsible for their high binding affinity. nih.gov
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govekb.eg It is a valuable tool in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. jocpr.com Docking studies have been used to investigate the binding of various heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, to their target proteins. ekb.egresearchgate.net For "this compound," molecular docking could be used to model its potential binding modes within the active sites of enzymes like carbonic anhydrase or MET kinase, or the ligand-binding domain of AMPA receptors.
Strategies for Molecular Target Identification
When the molecular target of a biologically active compound is unknown, various strategies can be employed for its identification.
Chemical Proteomics Approaches for Unbiased Target Discovery
Chemical proteomics is a powerful technique for the large-scale identification of protein targets of small molecules. nih.govrsc.org This approach can provide an unbiased view of a compound's interactions within the complex environment of a cell or organism. nih.govresearchgate.net By using chemical probes derived from the compound of interest, researchers can identify proteins that are bound by the probe, thus revealing potential targets. researchgate.net This methodology has been successfully applied to identify the off-targets of fluoroquinolone antibiotics, revealing their impact on mitochondrial proteins. nih.gov
Affinity-Based Probes and Enrichment Techniques
Affinity-based probes are chemical tools designed to specifically label and enrich the protein targets of a small molecule from a complex mixture. nih.govnih.gov These probes typically consist of three components: the parent small molecule (for target recognition), a reactive group (for covalent labeling), and a reporter tag (for detection and enrichment). nih.gov
Design and Application: The design of affinity probes is critical to ensure that they retain the binding properties of the parent compound. nih.gov These probes can be used in "pull-down" experiments where the probe-protein complexes are captured and subsequently identified by mass spectrometry. This technique has been instrumental in identifying the targets of various enzyme inhibitors. nih.gov For a compound like "this compound," a corresponding affinity probe could be synthesized to explore its potential protein interactions in an unbiased manner.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |
| [3H]AMPA |
| Naphthyridinone |
| Fluoroquinolones |
Genetic Interaction Mapping and Phenotypic Screening Follow-up
Genetic interaction mapping is a powerful technique used to elucidate the mechanism of action of a compound by identifying genes that modify its effects. A genetic interaction occurs when the combination of two mutations produces a phenotype that is unexpected from the individual effects of each mutation. nih.gov This can manifest as a negative interaction (synthetic sickness or lethality) where the double mutant is less fit than expected, or a positive interaction (epistasis or suppression) where the double mutant is healthier. nih.gov
In the context of a compound like this compound, a phenotypic screen could be conducted across a library of yeast deletion mutants. By observing which gene deletions sensitize or grant resistance to the compound, researchers can generate a ranked list of genetic interactions. This data provides clues about the compound's molecular target and the biological pathways it affects. nih.gov For instance, if mutations in genes related to a specific protein complex consistently show strong interactions, it suggests the compound may directly or indirectly target that complex. nih.gov
This approach is part of a four-stage integrative structure determination workflow:
Gathering all available experimental and prior information.
Translating this data into a structural representation and a scoring function.
Sampling various structural models.
Validating the resulting model ensemble. nih.gov
While specific genetic interaction mapping studies for this compound are not detailed in the available literature, this methodology represents a key strategy for identifying its precise molecular targets.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies explore how specific chemical features, such as substituents, influence a compound's interaction with its biological target.
Influence of Fluoro and Methyl Substituents on Binding Affinity and Selectivity
The presence and position of fluoro and methyl groups on the isoxazole ring are critical determinants of binding affinity and selectivity. The fluorine atom, in particular, has a profound impact due to its high electronegativity and small size.
The influence of these substituents is summarized in the table below.
| Substituent | Position | Observed Influence on Related Compounds | Citation |
| Fluoro | Ortho-position on an attached phenyl ring | Can cause a slight decrease in potency due to conformational strain and potential charge repulsion. | dundee.ac.uk |
| Fluoro | General | Increases electrophilicity, enhancing reactivity with cellular nucleophiles. | nih.gov |
| Fluoro | 4-position on a phenylisoxazol-analogue | Did not significantly affect dopamine (B1211576) transporter (DAT) binding affinity in one study. | nih.gov |
This table summarizes findings from studies on related isoxazole and fluorinated compounds, as direct SAR data for this compound is not specified in the provided results.
Rational Design of Derivatives for Enhanced Molecular Recognition
Rational drug design utilizes knowledge of a biological target's structure to create more potent and selective inhibitors. For isoxazole-based compounds, this process often involves a combination of structure-based design, X-ray crystallography, and biochemical assays. dundee.ac.uk For instance, in the development of allosteric inhibitors for the nuclear receptor RORγt, trisubstituted isoxazoles were identified as a promising starting point. dundee.ac.uk By analyzing the co-crystal structure of the compound bound to the protein, researchers can identify opportunities for modification to improve binding affinity and other pharmacological properties. dundee.ac.uk
Similarly, the rational design of isoxazole-containing inhibitors for the ATR kinase involved optimizing both intra- and intermolecular polar interactions to enhance potency and metabolic stability. nih.gov This highlights a common strategy: using a known chemical scaffold (the isoxazole ring) and modifying its substituents to achieve a desired biological effect. This iterative process of design, synthesis, and testing is fundamental to developing derivatives with enhanced molecular recognition for their intended target. nih.govnih.gov
Modulation of Cellular Pathways and Molecular Responses (in vitro cellular models, excluding clinical data)
Investigation of Cellular Proliferation and Apoptosis Mechanisms
The isoxazole structure is a component of various compounds investigated for their effects on cell proliferation and apoptosis, particularly in cancer research. While direct studies on this compound are limited in the search results, related fluorinated compounds and derivatives provide insight into potential mechanisms.
For example, studies on other molecules have shown that they can enhance the apoptotic effects of standard chemotherapeutic agents like 5-Fluorouracil (5-FU). nih.gov One investigated mechanism involves the inhibition of key survival pathways, such as the Wnt/β-catenin signaling pathway. nih.gov By suppressing this pathway, a compound can potentially overcome drug resistance and increase the sensitivity of cancer cells to apoptosis-inducing treatments. nih.gov The investigation of such synergistic effects is a common strategy in the development of novel anti-cancer agents. nih.govnih.gov
Anti-Inflammatory Mechanisms at the Molecular Level
Fluorinated compounds are frequently explored for their anti-inflammatory properties. The mechanisms often involve the modulation of key inflammatory pathways and mediators. For other fluoro-substituted molecules, anti-inflammatory activity has been linked to the inhibition of epidermal growth factor receptor (EGFR). epa.gov This inhibition can lead to the suppression of downstream signaling, such as the NF-κB pathway, which is a central regulator of inflammation. epa.gov
Further studies on related compounds demonstrate a reduction in the production of pro-inflammatory molecules. epa.govnih.govnih.gov This includes the inhibition of inducible nitric oxide synthase (iNOS) expression and a decrease in the levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). epa.govnih.gov Additionally, some compounds exert their effects by modulating the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in the development and maintenance of inflammatory responses. nih.gov Treatment with the compound 5-fluoro-2-oxindole, for example, was shown to reduce the activation of JNK, a member of the MAPK family, in models of chronic inflammatory pain. nih.gov
A summary of these molecular anti-inflammatory actions is provided below.
| Molecular Target/Pathway | Observed Effect in Related Compounds | Citation |
| NF-κB Pathway | Inactivation, leading to reduced pro-inflammatory gene expression. | epa.gov |
| iNOS Expression | Significant, dose-dependent inhibition. | epa.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production. | epa.govnih.gov |
| Prostaglandin E2 (PGE2) | Reduced levels. | nih.gov |
| MAPK Pathway (e.g., JNK) | Inhibition of phosphorylation (activation). | nih.gov |
| Heme oxygenase 1 (HO-1) | Increased expression, contributing to anti-inflammatory effects. | nih.gov |
This table outlines anti-inflammatory mechanisms observed for various fluorinated compounds, suggesting potential pathways that could be modulated by this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The efficient and selective synthesis of 4-Fluoro-5-methylisoxazol-3(2H)-one is paramount for its widespread investigation and potential application. Future research should prioritize the development of novel synthetic methodologies that offer improvements in yield, purity, and environmental impact over existing routes.
One promising avenue lies in the exploration of green chemistry approaches. For instance, a three-component reaction under natural sunlight has been successfully employed for the synthesis of 4-arylidene-isoxazole-5(4H)-ones, achieving high yields in short reaction times without the need for organic solvents or catalysts. semnan.ac.ir Adapting such a photochemically-driven, eco-friendly method for the synthesis of this compound could significantly enhance its accessibility.
Furthermore, leveraging "click chemistry" principles, which are known for their high efficiency and selectivity, could provide a powerful tool for constructing the isoxazole (B147169) core. eresearchco.com The copper(I)-catalyzed regioselective cycloaddition of azides and terminal alkynes has proven effective for generating 3,5-disubstituted isoxazoles and could be adapted for this scaffold. eresearchco.com
Additionally, the development of one-pot synthesis procedures would be highly advantageous. A regioselective, one-pot copper(I)-catalyzed method for the rapid synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes has been reported and could serve as a template for developing a streamlined synthesis of the target compound. nih.gov A process for preparing the related 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide highlights the importance of controlling isomeric impurities, a challenge that new synthetic methods must address. google.com
Future synthetic strategies could also explore the use of novel catalytic systems, including hypervalent iodine species, which have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to yield fused isoxazoles. mdpi.com
Exploration of New Reactivity Modes and Transformations
Understanding the inherent reactivity of the this compound core is crucial for its derivatization and the creation of new molecular entities with tailored properties. Future research should systematically investigate its susceptibility to various chemical transformations.
A key area of interest is the potential for rearrangements of the isoxazolone ring. An unexpected rearrangement occurring via an aziridine (B145994) intermediate has been observed in a related 4-(4-fluoro-phenyl)-3-(4-pyridyl)isoxazol-5(2H)-one derivative, suggesting that the this compound scaffold may also undergo novel and potentially useful transformations under specific reaction conditions. nih.gov
The isoxazole ring is a versatile building block in organic synthesis and can be converted into other important functionalities such as β-hydroxyketones, γ-aminoalcohols, and β-hydroxynitriles. eresearchco.com A thorough exploration of the ring-opening and subsequent transformations of this compound could unlock access to a diverse range of new chemical entities.
Furthermore, the fluorine atom at the 4-position is expected to significantly influence the reactivity of the ring. Studies should be directed towards understanding how this electron-withdrawing group modulates the acidity of the N-H proton and the susceptibility of the ring to nucleophilic and electrophilic attack. This knowledge will be instrumental in designing selective functionalization strategies at various positions of the molecule.
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry offers a powerful and cost-effective means to predict the properties of this compound and its derivatives, as well as to elucidate reaction mechanisms. Future research should extensively employ advanced computational modeling techniques.
Molecular docking and molecular dynamics (MD) simulations can be utilized to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. Such studies have been successfully applied to other isoxazole derivatives to identify potential inhibitors of enzymes like carbonic anhydrase and EGFR-TK. acs.orgnih.gov These in silico approaches can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. ontosight.ai These calculations can be used to predict the most likely sites for chemical reactions, to understand the stability of different conformations, and to rationalize experimental observations.
The combination of molecular docking, MD simulations, and binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, can offer a comprehensive understanding of the ligand-protein interactions at the molecular level. acs.org This detailed knowledge is crucial for the structure-based design of new therapeutic agents.
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These technologies can be harnessed to accelerate the design and optimization of novel compounds based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov ML algorithms, such as random forest and gradient boosting, can be trained on existing data to build predictive models that can screen virtual libraries of compounds and identify those with the highest probability of being active. nih.gov
Generative AI models offer a powerful approach to design entirely new molecules with desired properties. These models can be trained on large datasets of known molecules and then used to generate novel structures that are predicted to be active against a specific target and possess favorable pharmacokinetic profiles.
Furthermore, AI and ML can be integrated with automated synthesis platforms to create a closed-loop system for accelerated discovery. In this paradigm, AI algorithms would design new candidate molecules, which would then be automatically synthesized and tested. The experimental results would then be fed back into the AI model to refine its predictions and guide the next round of design and synthesis.
Discovery of Novel Biological Targets and Mechanistic Insights for Related Scaffolds
While the full biological activity profile of this compound remains to be elucidated, research on related isoxazole and isoxazolone scaffolds provides a strong foundation for future investigations. A primary focus should be on identifying novel biological targets and understanding the mechanistic basis of their action.
Derivatives of the closely related 4-(4-fluoro-phenyl)isoxazol-5(2H)-one scaffold have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov p38 MAPK is a key signaling protein involved in cellular responses to stress and inflammation and is a validated target for a range of diseases, including inflammatory disorders and neurodegenerative diseases. nih.govnih.gov Future research should therefore investigate the potential of this compound and its derivatives as p38 MAPK inhibitors.
The isoxazole nucleus is present in a wide variety of compounds with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. ontosight.ainih.gov High-throughput screening of this compound and its derivatives against a broad panel of biological targets could lead to the discovery of novel therapeutic applications. For example, isoxazole derivatives have shown promise as inhibitors of EGFR-TK, VEGFR-2, and topoisomerase IIβ, all of which are important targets in cancer therapy. nih.gov Others have been found to induce fetal hemoglobin production, suggesting potential applications in the treatment of β-thalassemia. mdpi.com
The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity. nih.gov Therefore, the 4-fluoro substituent in the target compound makes it a particularly attractive scaffold for the development of new drugs with improved properties.
Q & A
Q. What synthetic methodologies are effective for preparing 4-Fluoro-5-methylisoxazol-3(2H)-one?
A three-component cyclocondensation reaction using hydroxylamine hydrochloride, ethyl acetoacetate, and fluorinated aldehydes is commonly employed. For example, malic acid (10 mol%) in water at 50°C provides a green, solvent-free route with high yields (~85%) and short reaction times (<2 hours) . Optimization of substituent ratios and catalyst loading is critical to avoid side products like regioisomers or over-oxidized derivatives.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) is standard. Key parameters include monoclinic space groups (e.g., ) and refinement metrics (-factor <0.05). Fluorine atoms introduce challenges due to their high electron density, requiring careful treatment of absorption corrections (e.g., SADABS) during data processing .
Q. What spectroscopic techniques confirm the structure of fluorinated isoxazolones?
- NMR : -NMR detects fluorine environments (δ ~-120 to -150 ppm for CF groups).
- IR : Stretching frequencies for C=O (~1700 cm) and C-F (~1100 cm) confirm functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., 169 for the parent ion) validate molecular weight .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in fluorinated isoxazolone synthesis?
Fluorine’s electronegativity directs cyclization regioselectivity. For example, in malic acid-catalyzed reactions, electron-withdrawing fluorine favors 5-methyl substitution over 4-arylidene formation. Computational studies (DFT) can model transition states to predict substituent effects .
Q. What strategies resolve contradictions in crystallographic data for fluorinated derivatives?
Discrepancies in unit cell parameters or bond lengths (e.g., C-F vs. C-Cl) may arise from disordered fluorine atoms. Strategies include:
Q. How can computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-fluoro group exhibits low electrophilicity, making it less reactive toward nucleophilic attack compared to non-fluorinated analogs .
Q. What experimental approaches assess thermal stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., ~200°C for fluorinated isoxazolones).
- Differential Scanning Calorimetry (DSC) : Detects phase transitions or exothermic decomposition peaks.
- Accelerated stability studies (40°C/75% RH for 6 months) evaluate storage conditions .
Methodological Recommendations
- For synthesis : Prioritize green solvents (e.g., water) and biobased catalysts to reduce environmental impact .
- For structural analysis : Combine SC-XRD with solid-state NMR to resolve fluorine-related disorder .
- For data validation : Use multiple spectroscopic techniques and computational modeling to cross-verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
